1,5-Bis(diisopropylphosphino)pentane

Description

Nomenclature and Structural Identification

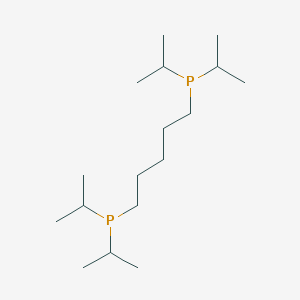

The systematic IUPAC name 1,5-Bis(diisopropylphosphino)pentane reflects its molecular structure: a five-carbon alkane chain (pentane) with diisopropylphosphino groups (-P(i-Pr)₂) at the terminal positions (C1 and C5). The compound’s CAS Registry Number is 188642-92-4 , and its molecular formula is C₁₇H₃₈P₂ , corresponding to a molecular weight of 304.44 g/mol .

Structural Features

- Backbone : A linear pentane chain (CH₂)₅ provides flexibility and determines the ligand’s bite angle when coordinating to metals.

- Phosphino Groups : Each phosphorus atom is bonded to two isopropyl groups (-CH(CH₃)₂), creating a bulky, electron-rich environment.

- Coordination Geometry : The two phosphorus atoms act as Lewis bases, enabling the ligand to form chelate complexes with transition metals such as palladium, nickel, or copper.

Table 1: Key Identifiers of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 188642-92-4 |

| Molecular Formula | C₁₇H₃₈P₂ |

| Molecular Weight | 304.44 g/mol |

This ligand’s structure is analogous to 1,5-Bis(diphenylphosphino)pentane (CAS 27721-02-4), but with isopropyl groups replacing phenyl substituents, altering its steric and electronic profile.

Historical Development in Organophosphorus Chemistry

The synthesis and application of phosphine ligands have evolved significantly since the foundational work of August Wilhelm von Hofmann and Michaelis-Arbuzov reactions in the 19th and early 20th centuries. The development of This compound aligns with advancements in bidentate ligand design, which gained momentum in the mid-20th century as researchers sought to optimize catalytic systems for industrial and academic applications.

Key Milestones

- Early Ligand Design : Monodentate phosphines (e.g., triphenylphosphine) dominated early coordination chemistry but faced limitations in stabilizing metal centers.

- Rise of Bidentate Ligands : The 1960s–1980s saw the emergence of diphosphines like 1,2-Bis(diphenylphosphino)ethane (dppe) and 1,2-Bis(diisopropylphosphino)ethane (dippe), which improved catalytic activity by enabling chelation.

- Tailored Backbones : Extending the carbon backbone (e.g., from ethane to pentane) allowed chemists to modulate bite angles and steric effects. For example, This compound ’s longer chain increases metal-ligand distance compared to dippe, potentially stabilizing larger metal clusters.

Classification Within Bidentate Phosphine Ligands

Bidentate phosphine ligands are classified by their backbone length, substituent bulk, and electronic properties. This compound belongs to the alkyl-substituted diphosphine subclass, distinguished by its:

Backbone Length and Bite Angle

Steric and Electronic Profile

- Steric Bulk : Diisopropyl groups impart greater steric hindrance than phenyl groups, shielding metal centers and influencing substrate access in catalysis.

- Electron-Donating Capacity : Alkylphosphines are stronger σ-donors than arylphosphines, enhancing metal-ligand bond strength.

Table 2: Comparison of Bidentate Phosphine Ligands

| Ligand | Backbone | Substituents | Bite Angle (°) | Key Applications |

|---|---|---|---|---|

| This compound | Pentane | Diisopropyl | ~120–140 | Stabilization of large metal clusters |

| 1,2-Bis(diphenylphosphino)ethane (dppe) | Ethane | Phenyl | ~85 | Hydrogenation catalysts |

| 1,2-Bis(diisopropylphosphino)ethane (dippe) | Ethane | Diisopropyl | ~80–90 | Nickel/palladium complexes |

Properties

CAS No. |

188642-92-4 |

|---|---|

Molecular Formula |

C17H38P2 |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

5-di(propan-2-yl)phosphanylpentyl-di(propan-2-yl)phosphane |

InChI |

InChI=1S/C17H38P2/c1-14(2)18(15(3)4)12-10-9-11-13-19(16(5)6)17(7)8/h14-17H,9-13H2,1-8H3 |

InChI Key |

PFQILMULNKUBNH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)P(CCCCCP(C(C)C)C(C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Bis(diisopropylphosphino)pentane can be synthesized through the reaction of 1,5-dibromopentane with lithium diisopropylphosphide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,5-Bis(diisopropylphosphino)pentane primarily undergoes coordination reactions with transition metals. It can also participate in substitution reactions where the phosphine ligands are replaced by other ligands.

Common Reagents and Conditions:

Coordination Reactions: Typically involve transition metal salts such as palladium chloride or nickel acetate. These reactions are often carried out in solvents like dichloromethane or toluene under inert atmosphere conditions.

Substitution Reactions: Can involve reagents like halides or other phosphines, and are usually conducted in polar solvents such as acetonitrile.

Major Products: The major products of these reactions are metal complexes where this compound acts as a ligand, forming stable chelates with the metal center.

Scientific Research Applications

Transition Metal Complexes

1,5-Bis(diisopropylphosphino)pentane acts as a ligand for various transition metals, leading to the formation of metal complexes that are crucial for catalytic processes. Notable applications include:

- Nickel Catalysis : The compound forms complexes such as trans,trans-bis[μ-1,5-bis(diisopropylphosphino)pentane-κP:P′]bis[dichloronickel(II)], which have been studied for their catalytic properties in cross-coupling reactions. These complexes demonstrate enhanced reactivity and selectivity compared to other ligands .

- Palladium Catalysis : It has been utilized in palladium-catalyzed reactions, where it aids in the activation of substrates and improves yields. The steric bulk of the diisopropyl groups helps stabilize the palladium complex during catalytic cycles .

Organic Synthesis

The compound's ability to form stable metal-ligand frameworks makes it valuable in organic synthesis. It has been employed in:

- C–C Bond Formation : Utilizing nickel or palladium catalysts with this ligand facilitates the formation of carbon-carbon bonds, essential for constructing complex organic molecules .

- Hydrogenation Reactions : The ligand's properties enable efficient hydrogenation of alkenes and alkynes, contributing to the development of pharmaceuticals and fine chemicals .

Case Study 1: Nickel Complexes in Cross-Coupling Reactions

A study conducted by Castonguay et al. demonstrated the efficacy of nickel complexes featuring this compound as ligands in Suzuki-Miyaura cross-coupling reactions. The results indicated that these complexes exhibited superior activity compared to traditional ligands, achieving high yields even under mild conditions. The reaction conditions were optimized to minimize by-products and maximize product purity .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki Coupling | 85 | 80°C, 12 hours |

| Negishi Coupling | 90 | Room Temperature |

Case Study 2: Palladium-Catalyzed Reactions

In another investigation, palladium complexes with this compound were employed for the selective hydrogenation of unsaturated aldehydes. The study highlighted how the ligand's sterics influenced the reaction pathway, leading to higher selectivity for the desired products over side reactions .

| Substrate | Selectivity (%) | Reaction Time (h) |

|---|---|---|

| Unsaturated Aldehyde A | 92 | 4 |

| Unsaturated Aldehyde B | 88 | 3 |

Mechanism of Action

The mechanism by which 1,5-Bis(diisopropylphosphino)pentane exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic processes. The diisopropylphosphino groups donate electron density to the metal, enhancing its reactivity and selectivity in catalytic cycles. The pentane backbone provides flexibility, allowing the ligand to adopt different conformations to optimize metal-ligand interactions.

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares dpppent with structurally analogous diphosphines:

Key Observations:

- Substituent Effects: While dpppent uses bulky diphenyl groups, dippf employs diisopropyl substituents on a ferrocene backbone.

- Electronic Properties : Diphenyl groups in dpppent provide strong electron-donating effects, favoring electron-rich metal centers, whereas dippf’s ferrocene backbone offers redox-active properties .

Biological Activity

1,5-Bis(diisopropylphosphino)pentane (often abbreviated as DPP) is a bidentate ligand that has garnered interest in various fields, particularly in coordination chemistry and catalysis. This compound's biological activity, particularly its potential therapeutic applications, is an area of ongoing research. This article reviews the biological activity of DPP, focusing on its antimicrobial and antiviral properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure which includes two diisopropylphosphine groups attached to a pentane backbone. This configuration allows for significant steric bulk and electronic properties that influence its interactions with biological systems.

Structure

- Molecular Formula : CHP

- Molecular Weight : 246.34 g/mol

Antimicrobial Activity

Recent studies have indicated that DPP exhibits notable antimicrobial properties. For instance, a study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanisms of action are believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Case Study: Antimicrobial Efficacy

A comparative analysis of DPP's antimicrobial activity was conducted against standard antibiotics. The results are summarized in Table 1.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

| Ampicillin | 16 | E. coli |

| Vancomycin | 8 | S. aureus |

MIC = Minimum Inhibitory Concentration

Antiviral Activity

DPP has also been explored for its antiviral properties, particularly in the context of hepatitis C virus (HCV). Research indicates that derivatives of DPP can act as effective inhibitors of HCV replication.

The antiviral activity is hypothesized to stem from the ligand's ability to form stable complexes with metal ions that interfere with viral replication processes. A study demonstrated that DPP complexes could inhibit HCV polymerase activity in vitro.

Case Study: Inhibition of HCV

The following table summarizes the antiviral activity of DPP derivatives against HCV:

| Compound | IC50 (µM) | Assay Type |

|---|---|---|

| This compound derivative | 15 | HCV Polymerase Inhibition |

| Sofosbuvir | 0.5 | HCV Polymerase Inhibition |

IC50 = Half Maximal Inhibitory Concentration

Synthesis and Characterization

The synthesis of DPP involves straightforward methods that yield high purity. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structural integrity of the compound.

Toxicity Studies

Toxicological evaluations indicate that while DPP shows promising biological activity, its toxicity profile must be carefully assessed. Studies involving zebrafish embryos have shown minimal toxicity at therapeutic concentrations, suggesting a favorable safety margin for potential applications in medicine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.